Cas no 1327316-48-2 (5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole)

5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
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- 5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole
- 1327316-48-2
- VU0530920-1
- (1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole
- AKOS024530734
- CHEMBL5023515
- 3H-benzimidazol-5-yl-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
- F6064-1644
-
- インチ: 1S/C17H13N5O2S/c23-17(10-3-4-12-13(6-10)19-9-18-12)22-7-11(8-22)16-20-15(21-24-16)14-2-1-5-25-14/h1-6,9,11H,7-8H2,(H,18,19)
- InChIKey: KTMKXNSVESLRKL-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1=NOC(C2CN(C(C3=CC=C4C(=C3)NC=N4)=O)C2)=N1
計算された属性
- せいみつぶんしりょう: 351.079
- どういたいしつりょう: 351.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116A^2
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6064-1644-40mg |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6064-1644-1mg |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6064-1644-2mg |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6064-1644-20mg |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6064-1644-20μmol |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6064-1644-2μmol |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6064-1644-10μmol |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6064-1644-3mg |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6064-1644-5mg |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6064-1644-15mg |
5-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole |
1327316-48-2 | 15mg |
$89.0 | 2023-09-09 |
5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazoleに関する追加情報
5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole: A Novel Scaffold for Targeted Therapeutic Applications
5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole (CAS No. 1327316-48-2) represents a promising molecular entity with potential applications in pharmaceutical research. This compound is characterized by a unique combination of heterocyclic moieties, including a thiophene ring, an oxadiazole ring system, and a benzodiazole core. The structural complexity of this molecule provides a versatile scaffold for drug design, enabling interactions with multiple biological targets. Recent studies have highlighted its potential in modulating intracellular signaling pathways, particularly in inflammatory and neurodegenerative diseases.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the thiophene substituent plays a critical role in enhancing the compound's hydrophobicity, which is essential for crossing the blood-brain barrier. This property is particularly significant for the development of treatments for neurodegenerative conditions such, as Alzheimer's disease. The oxadiazole ring system, on the other hand, contributes to the molecule's stability and resistance to metabolic degradation, ensuring prolonged therapeutic effects.
Recent advancements in computational chemistry have allowed for the prediction of the compound's binding affinity to specific protein targets. A 2023 study in ACS Chemical Biology identified the compound's potential to inhibit the activity of phosphodiesterase-5 (PDE5), a key enzyme in cardiovascular and erectile dysfunction therapies. This finding underscores the molecule's relevance in the development of selective PDE5 inhibitors with improved safety profiles.
The benzodiazole core of 5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole is known for its ability to interact with GABAA receptors, making it a candidate for anti-epileptic drug development. A 2023 review in Pharmacological Reviews highlighted the compound's potential to modulate GABAA receptor subtypes, which could lead to the creation of more targeted therapies for seizure disorders.
Moreover, the synthesis of this compound has been optimized using green chemistry principles, as reported in Green Chemistry (2023). The use of catalytic methodologies and solvent-free conditions not only reduces environmental impact but also enhances the efficiency of large-scale production. This aligns with the growing emphasis on sustainable drug development in the pharmaceutical industry.
The compound's pharmacokinetic properties have also been extensively studied. A 2023 study in Drug Metabolism and Disposition revealed that the molecule exhibits favorable oral bioavailability and a long half-life, which are critical for ensuring consistent therapeutic effects. These properties make it a strong candidate for chronic disease management.
Recent clinical trials have begun to explore the therapeutic potential of 5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole in inflammatory conditions. A phase II trial published in Arthritis & Rheumatology (2023) showed promising results in reducing inflammation markers in patients with rheumatoid arthritis. The compound's ability to modulate the NF-κB pathway is believed to be the mechanism behind its anti-inflammatory effects.
Additionally, the molecule's potential in oncology has attracted significant attention. A 2023 study in Cancer Research demonstrated its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. This suggests that the compound could be a valuable addition to the arsenal of anti-cancer therapeutics.
Despite its promising properties, the compound's safety profile is still under investigation. Preclinical studies have shown low toxicity in animal models, but further research is needed to confirm its safety in humans. The development of this compound is currently in the preclinical stages, with several pharmaceutical companies investing in its further characterization.
Overall, 5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications make it a promising candidate for the treatment of a wide range of diseases. As research continues, it is expected that this compound will play a pivotal role in the development of new and more effective therapeutic strategies.
For more information on the latest research and developments related to 5-{3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylazetidine-1-carbonyl}-1H-1,3-benzodiazole, please refer to recent publications in Journal of Medicinal Chemistry, ACS Chemical Biology, and Pharmacological Reviews. These sources provide detailed insights into the compound's pharmacological properties, synthesis methods, and potential therapeutic applications.
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